molecular formula C61H83N15O23S6 B1675409 利那洛肽醋酸盐 CAS No. 851199-60-5

利那洛肽醋酸盐

货号 B1675409
CAS 编号: 851199-60-5
分子量: 1586.8 g/mol
InChI 键: KWFNVZFWXXEJKL-YZDVLOIKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Linaclotide is a drug used to treat irritable bowel syndrome with constipation and chronic constipation with no known cause . It is an oligopeptide agonist of guanylate cyclase 2C and remains in the GI tract after it is taken by mouth . It was approved in the US and the European Union in 2012 .


Molecular Structure Analysis

Linaclotide acetate has a molecular formula of C61H83N15O23S6 and an average mass of 1586.788 Da . It is a 14-amino acid cyclic peptide .


Chemical Reactions Analysis

Linaclotide is a first-in-class, oral, once-daily guanylate cyclase-C receptor agonist . It is structurally related to human guanylin and uroguanylin, paracrine peptide hormones that are endogenous activators of GC-C .


Physical And Chemical Properties Analysis

Linaclotide is a synthetic 14-amino acid cyclic peptide and a first-in-class guanylate cyclase-C (G-CC) agonist . It has a molecular weight of 1526.74 and is soluble in DMSO .

科学研究应用

作用机制

利那洛肽醋酸盐是一种合成肽和肠鸟苷酸环化酶 C 型 (GC-C) 的激动剂,与鸟苷肽家族有关。它激活肠上皮细胞管腔表面的 GC-C 受体,增加细胞内环状鸟苷单磷酸 (cGMP) 水平。这种激活刺激氯化物和碳酸氢盐分泌到肠腔,导致钠离子排泄和肠液分泌增加。因此,它加速了胃肠道转运,改善了排便,并缓解了便秘。此外,增加的细胞外 cGMP 可能发挥抗伤害感受作用,可能调节结肠传入性疼痛纤维上的伤害感受器。利那洛肽从胃肠道吸收极少,这限制了其全身暴露 (定义,2020)

内脏疼痛模型中的应用

研究探索了利那洛肽在炎症和非炎症性内脏疼痛啮齿动物模型中的抗伤害感受特性。这些作用与鸟苷酸环化酶 C (GC-C) 的激活有关,在内脏痛觉过敏中起作用,这是便秘型肠易激综合征 (IBS-C) 的主要病理生理机制 (Eutamene 等人,2010)

胃肠道疾病的药效学

研究表征了利那洛肽的溶液结构、体外结合、激动剂活性、胃酸条件下的稳定性、口服生物利用度和药效学作用。这些包括它对大鼠模型中胃肠道转运和肠道分泌的影响。值得注意的是,利那洛肽对 GC-C 受体表现出高亲和力和 pH 值非依赖性结合,并具有显着的浓度依赖性细胞内 cGMP 累积 (Busby 等人,2010)

慢性便秘的临床试验

临床试验证明了利那洛肽对慢性便秘患者的疗效。这些试验评估了肠道和腹部症状的改善,使用自发性排便和完全自发性排便等指标。研究证实了其在减轻与慢性便秘相关的症状中的作用 (Lembo 等人,2011)

便秘型肠易激综合征中的治疗作用

利那洛肽是治疗便秘型肠易激综合征 (IBS-C) 和慢性便秘 (CC) 的关键治疗剂。它作用于肠腔中的鸟苷酸环化酶-C,导致肠腔液分泌增加和肠道转运加速。此外,利那洛肽已显示出降低动物模型中的内脏高敏感性 (Corsetti 和 Tack,2013)

全球临床疗效

一项针对中国和其他地区 IBS-C 患者的研究评估了利那洛肽的疗效和安全性。这项研究强调了利那洛肽对 IBS-C 的全球适用性,解决了在不同人群中进行有效治疗的需要 (杨等人,2018)

IBS-C 和慢性便秘疗效的荟萃分析

一项荟萃分析检查了利那洛肽对 IBS-C 或慢性便秘患者的疗效,结果显示与安慰剂相比,肠道功能显着改善,腹痛和整体症状严重程度降低。该分析全面概述了利那洛肽在多项研究中的有效性 (Videlock、Cheng 和 Cremonini,2013)

分析和制备技术

已经对利那洛肽的高效液相色谱 (HPLC) 分析和制备进行了研究。这项工作有助于了解利那洛肽的化学性质,并促进了其制造和质量控制过程 (Zhu、Feng、Diao 和 Tu,2017)

抗痛觉过敏作用和潜在机制

研究还探讨了利那洛肽在炎症和应激诱导的过敏动物模型中的抗痛觉过敏作用。这些发现表明了 GC-C 受体影响与肠道通透性增加相关的疾病中胃肠道敏感性的潜在机制 (Bharucha 和 Linden,2010)

药理特性和代谢

对利那洛肽的药理特性、代谢和分布的研究提供了对它的最小吸收、代谢稳定性和产生活性代谢物的见解,这些活性代谢物有助于其药理作用 (Busby 等人,2013)

便秘型肠易激综合征中应用的综述

利那洛肽在治疗便秘型肠易激综合征中的应用已得到综述,突出了其在临床环境中的疗效和安全性。这包括改善健康相关的生活质量和总体耐受性 (McCormack,2013)

作用机制

Linaclotide works by increasing intestinal fluid secretion, which helps ease the passage of stools and relieve the symptoms of constipation . It is an agonist of human guanylate cyclase C (GC-C), a transmembrane protein located in intestinal epithelial cells .

安全和危害

Linaclotide may cause serious side effects. If severe diarrhea occurs, suspend dosing and rehydrate the patient . It should not be used in children younger than 2 years of age because it may increase the risk of serious dehydration . It is also contraindicated in patients with known or suspected mechanical gastrointestinal obstruction .

未来方向

Linaclotide is currently in development for the treatment of gastrointestinal disorders, including irritable bowel syndrome with predominant constipation (IBS-C) and chronic constipation . It is also being studied for its potential use in managing refractory lower gastrointestinal manifestations in patients with systemic sclerosis .

属性

IUPAC Name

acetic acid;(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H79N15O21S6.C2H4O2/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29;1-2(3)4/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95);1H3,(H,3,4)/t26-,27+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,46-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFNVZFWXXEJKL-YZDVLOIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H83N15O23S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583223
Record name PUBCHEM_16158207
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1586.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

851199-60-5
Record name PUBCHEM_16158207
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linaclotide acetate
Reactant of Route 2
Linaclotide acetate
Reactant of Route 3
Linaclotide acetate
Reactant of Route 4
Linaclotide acetate
Reactant of Route 5
Linaclotide acetate
Reactant of Route 6
Linaclotide acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。